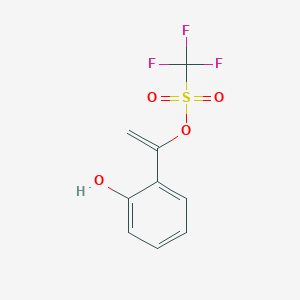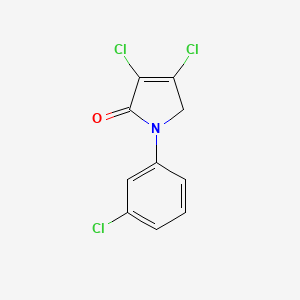![molecular formula C34H29NO2 B12582455 Phenol, 4,4'-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis- CAS No. 197162-59-7](/img/structure/B12582455.png)
Phenol, 4,4'-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4,4’-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis- is an organic compound with the molecular formula C34H29NO2. This compound is characterized by its complex structure, which includes phenol groups and bis(4-methylphenyl)amino groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis- typically involves multiple steps. One common method includes the reaction of 4-methylphenylamine with 4-nitrobenzaldehyde under specific conditions to form an intermediate compound. This intermediate is then subjected to further reactions, including reduction and condensation, to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4,4’-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Phenol, 4,4’-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis- is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Applied in the production of dyes, pigments, and polymers due to its stable chemical structure.
Mecanismo De Acción
The mechanism by which Phenol, 4,4’-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate various biochemical pathways, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4,4’-methylenebis-: Another phenol derivative with similar structural features.
Phenol, 4,4’-isopropylidenebis-: Known for its use in the production of polycarbonate plastics.
4-{bis[4-(dimethylamino)phenyl]methyl}phenol: A tertiary amino compound with related chemical properties.
Uniqueness
Phenol, 4,4’-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis- stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its structure allows for diverse applications in research and industry, making it a valuable compound for various scientific endeavors.
Propiedades
Número CAS |
197162-59-7 |
|---|---|
Fórmula molecular |
C34H29NO2 |
Peso molecular |
483.6 g/mol |
Nombre IUPAC |
4-[1-(4-hydroxyphenyl)-2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenol |
InChI |
InChI=1S/C34H29NO2/c1-24-3-13-29(14-4-24)35(30-15-5-25(2)6-16-30)31-17-7-26(8-18-31)23-34(27-9-19-32(36)20-10-27)28-11-21-33(37)22-12-28/h3-23,36-37H,1-2H3 |
Clave InChI |
FFZBUVQDWOZOEP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12582374.png)
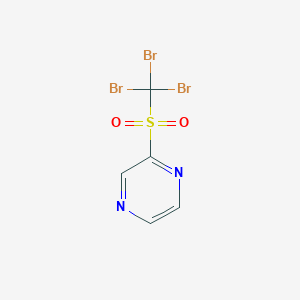

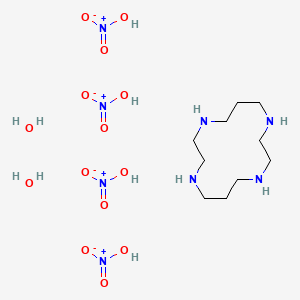
![5,9-Methanoimidazo[1,5-D][1,4]oxazepine](/img/structure/B12582410.png)
![7-Azabicyclo[2.2.1]heptane, 7-[[4-(hydroxymethyl)phenyl]sulfonyl]-](/img/structure/B12582417.png)
![2-Thiophenesulfonamide, 5-chloro-N-[(4-chlorophenyl)methyl]-4-nitro-](/img/structure/B12582420.png)
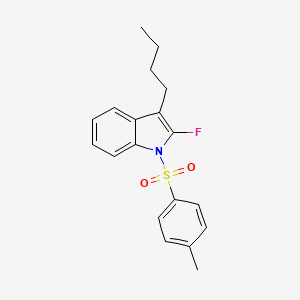
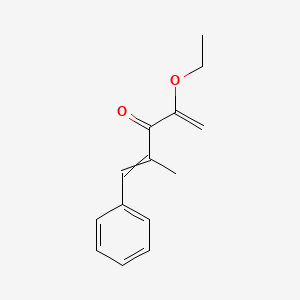
![4-(tert-Butoxycarbonyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid](/img/structure/B12582438.png)
